Difenzoquat metilsulfate
Overview
Description
Difenzoquat metilsulfate is a herbicide primarily used to control wild oats . It is highly soluble in water and has low volatility . It can be environmentally persistent depending on local conditions and tends to be moderately toxic to biodiversity .
Synthesis Analysis
Difenzoquat metilsulfate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Molecular Structure Analysis
The molecular formula of Difenzoquat metilsulfate is C18H20N2O4S . The InChI Identifier is InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 .
Chemical Reactions Analysis
Difenzoquat metilsulfate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Physical And Chemical Properties Analysis
Difenzoquat metilsulfate is a white powder . It has a molecular weight of 360.427 g/mol . It is highly soluble in water and has a low volatility .
Scientific Research Applications
Environmental Impact and Remediation
Adsorption for Contaminated Water Remediation
- Research on the adsorption behavior of herbicides, including Difenzoquat, on biopolymer membranes like alginate and chitosan, shows potential for contaminated water remediation. Difenzoquat's adsorption on these membranes suggests their utility in removing herbicides from water sources, highlighting an approach for environmental management of herbicide contamination (Moraes et al., 2013).
Herbicide Removal from Aqueous Medium
- The use of polyurethane foam loaded with sodium dodecylsulfate demonstrated efficiency in removing Difenzoquat from an aqueous medium, achieving high extraction percentages. This suggests a cost-effective and efficient method for mitigating the environmental impact of such herbicides (Vinhal et al., 2016).
Analytical Method Development
Capillary Electrophoresis for Herbicide Detection
- A study established conditions for the simultaneous determination of Difenzoquat and other herbicides by capillary electrophoresis, enabling the precise analysis of these compounds in water samples. This analytical method offers a valuable tool for monitoring environmental contamination levels (Núñez et al., 2001).
Mechanistic Insights and Comparative Studies
Contact Activity and Mechanism of Action
- Comparative studies on the contact activity of Difenzoquat and Paraquat revealed that Difenzoquat exhibits both contact activity and systemic growth-inhibition, distinguishing it from other herbicides. This research contributes to understanding the unique action mechanisms of Difenzoquat, informing its application and potential effects on targeted plant species (Li et al., 2003).
Novel Applications and Formulations
Berberine-montmorillonite-metolachlor Formulations
- The development of organoclay platforms for controlled release of herbicides, including Difenzoquat, showcases innovative approaches to enhancing the efficacy and environmental safety of herbicide applications. Such formulations aim to reduce leaching into groundwater, presenting a forward-looking strategy in agricultural chemical management (Rytwo et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEMNBNCQVQXMO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024048 | |
Record name | Difenzoquat metilsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS] | |
Record name | Difenzoquat methyl sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9441 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Difenzoquat metilsulfate | |
CAS RN |
43222-48-6 | |
Record name | Difenzoquat methyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43222-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difenzoquat metilsulfate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043222486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difenzoquat metilsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFENZOQUAT METILSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5I03RK7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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